molecular formula C17H14BrNO4 B11480330 6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11480330
M. Wt: 376.2 g/mol
InChI Key: NODSIPKVYQHXHA-UHFFFAOYSA-N
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Description

6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 4-hydroxycoumarin, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Amidation: The brominated intermediate is then reacted with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for bromination and amidation, and employing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the chromene ring or the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation/Reduction: Modified chromene or amide structures.

    Hydrolysis: 3-methoxyaniline and 6-bromo-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.

Scientific Research Applications

6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the 3-methoxyphenyl group.

    N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks the bromine atom.

    4-oxo-3,4-dihydro-2H-chromene-2-carboxamide: Lacks both the bromine atom and the 3-methoxyphenyl group.

Uniqueness

6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the 3-methoxyphenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

6-bromo-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C17H14BrNO4/c1-22-12-4-2-3-11(8-12)19-17(21)16-9-14(20)13-7-10(18)5-6-15(13)23-16/h2-8,16H,9H2,1H3,(H,19,21)

InChI Key

NODSIPKVYQHXHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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